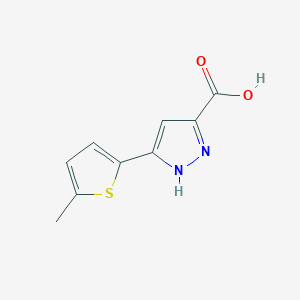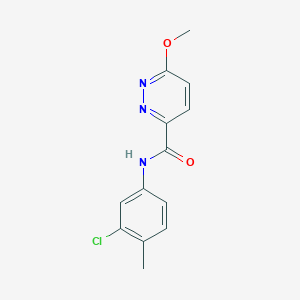
N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group (CONH2), which is a common functional group in many biologically active compounds . The compound also has a 3-chloro-4-methylphenyl group attached to the nitrogen atom of the carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the carboxamide group, and the 3-chloro-4-methylphenyl group . Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are typically used to analyze and confirm the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group might participate in condensation reactions, and the chloro group on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .
Applications De Recherche Scientifique
Anticancer Activity
N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide has been studied for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s mechanism of action involves interfering with key cellular pathways, making it a promising candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that F6090-0085 exhibits anti-inflammatory effects by modulating inflammatory mediators and cytokines. Researchers are investigating its potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound’s chemical structure suggests potential antimicrobial properties. Researchers have evaluated its efficacy against bacteria, fungi, and even drug-resistant strains. Further studies are needed to determine its specific targets and mode of action .
Neuroprotective Effects
N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide has shown promise in protecting neurons from oxidative stress and neurodegenerative processes. Its ability to cross the blood-brain barrier makes it an interesting candidate for neuroprotection and cognitive enhancement .
Cardiovascular Applications
Researchers have investigated the compound’s impact on cardiovascular health. It may influence blood pressure regulation, vascular function, and lipid metabolism. These findings open avenues for potential cardiovascular therapies .
Photophysical Properties
F6090-0085 exhibits interesting photophysical properties, including fluorescence. Scientists have explored its use as a fluorescent probe for cellular imaging and drug delivery. Its unique emission characteristics make it valuable in bioimaging applications .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)14)15-13(18)11-5-6-12(19-2)17-16-11/h3-7H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSXAGHMAMKCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2755859.png)
![2-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2755860.png)
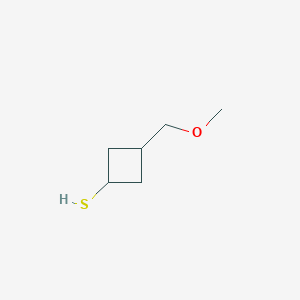
![2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2755862.png)
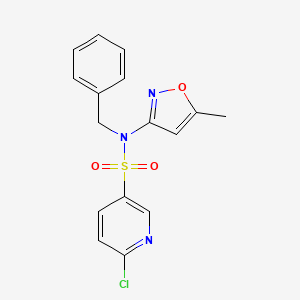
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)
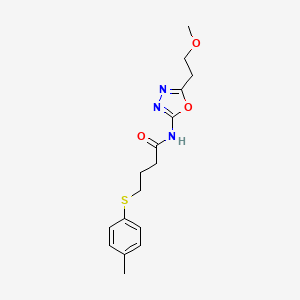
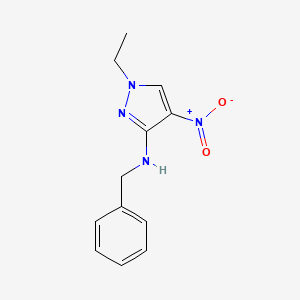
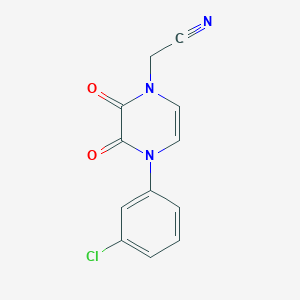
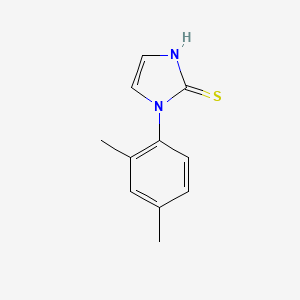
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)

